MSX-2
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Overview
Description
Preparation Methods
The synthesis of MSX-2 involves several steps, including the ring closure of a carboxamido-substituted uracil precursor. One of the improved methods for synthesizing xanthine derivatives, including this compound, is through microwave-assisted ring closure reactions. This method significantly reduces reaction times and improves yields . The industrial production of this compound typically involves the use of hexamethyldisilazane under microwave conditions .
Chemical Reactions Analysis
MSX-2 undergoes various chemical reactions, including:
Scientific Research Applications
MSX-2 has several scientific research applications:
Mechanism of Action
MSX-2 exerts its effects by binding to A2A adenosine receptors, thereby inhibiting their activity. This inhibition plays a crucial role in modulating neurotransmitter release and reducing neuroinflammation, which is particularly beneficial in the context of Parkinson’s disease . The compound’s mechanism involves the phosphorylation of this compound by glutamine synthetase, leading to the formation of a transition state analog that inhibits the enzyme .
Comparison with Similar Compounds
MSX-2 is compared with other A2A adenosine receptor antagonists such as SCH58261, Biogen-34, Ver-6623, KW-6002, and DMPX . Among these, this compound has high affinity for both human and rat A2A receptors but has lower oral bioavailability compared to KW-6002 . The uniqueness of this compound lies in its specific binding affinity and selectivity for A2A receptors, making it a valuable tool in neurological research .
Properties
CAS No. |
261717-18-4 |
---|---|
Molecular Formula |
C21H22N4O4 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-(3-hydroxypropyl)-8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-1-prop-2-ynylpurine-2,6-dione |
InChI |
InChI=1S/C21H22N4O4/c1-4-11-25-20(27)18-19(24(21(25)28)12-6-13-26)22-17(23(18)2)10-9-15-7-5-8-16(14-15)29-3/h1,5,7-10,14,26H,6,11-13H2,2-3H3/b10-9+ |
InChI Key |
FWLDDFYHEQMIGG-MDZDMXLPSA-N |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CCCO)CC#C)/C=C/C3=CC(=CC=C3)OC |
SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CCCO)CC#C)C=CC3=CC(=CC=C3)OC |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CCCO)CC#C)C=CC3=CC(=CC=C3)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MSX-2; MSX 2; MSX2; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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